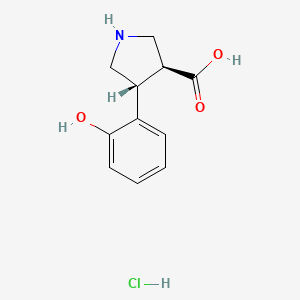![molecular formula C12H8ClNOS B1350426 2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde CAS No. 338982-32-4](/img/structure/B1350426.png)
2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde (2-CPSNA) is a chemical compound that has been used in scientific research for a variety of applications. It is a derivative of nicotinaldehyde, which is an aldehyde group of compounds that contain a carbon-oxygen double bond. 2-CPSNA is a colorless, odorless, and water-soluble compound with a molecular weight of 219.71 g/mol. It is a synthetic compound that has been used in biomedical research and other scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemiluminescence Studies
The compound's derivatives, particularly those involving sulfanyl substitution, have been synthesized and investigated for their chemiluminescent properties. These studies reveal insights into the base-induced decomposition of such compounds, which emit light under specific conditions. This area of research could have implications for the development of novel chemiluminescent materials for various applications, such as bioimaging and analytical chemistry (Watanabe et al., 2010).
Antiviral Activity
Research into thiadiazole derivatives related to 2-[(2-Chlorophenyl)Sulfanyl]Nicotinaldehyde has shown potential antiviral activities. These compounds have been synthesized and tested against various viruses, indicating the potential of such chemicals in antiviral drug development (Chen et al., 2010).
Material Science
In material science, compounds structurally related to this compound have been used to synthesize transparent polyimides with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, making them suitable for optical and electronic applications (Tapaswi et al., 2015).
Photocatalysis
The photocatalytic degradation of pollutants using materials doped with compounds related to this compound has been studied. This research is crucial for environmental remediation technologies, focusing on the degradation of harmful substances in water and air (Lin et al., 2018).
Synthetic Chemistry
In synthetic chemistry, this compound and its derivatives serve as key intermediates for the synthesis of various heterocyclic compounds. These synthesized compounds have been explored for their potential applications in medicine and materials science, showcasing the versatility of such chemical structures in synthetic pathways (Attaby et al., 2007).
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)sulfanylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-5-1-2-6-11(10)16-12-9(8-15)4-3-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPYJWKYGZKDLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(C=CC=N2)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801234628 |
Source


|
| Record name | 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338982-32-4 |
Source


|
| Record name | 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338982-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Chlorophenyl)thio]-3-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801234628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1350345.png)



![1-[2-(4-Chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea](/img/structure/B1350353.png)








